
1-(2-Chloroethyl)-5-nitro-1,2-dihydropyridin-2-one
Overview
Description
1-(2-Chloroethyl)-5-nitro-1,2-dihydropyridin-2-one, otherwise known as CENPD, is a synthetic compound that has been used in a variety of scientific research applications. CENPD is a nitro-dihydropyridine derivative that is known for its ability to bind to a variety of proteins, making it a useful tool for studying protein-protein interactions. In addition, CENPD has been used to study the mechanism of action of some drugs, as well as in biochemical and physiological studies.
Scientific Research Applications
Photochemical Properties
- The compound exhibits significant photochemical reactions when exposed to UV-A light, leading to the formation of nitroso compounds and solvent-adducts like oximes (Görlitzer, Dobberkau, & Jones, 1996).
Structural Analysis and Pharmacological Activity
- X-ray diffraction studies reveal the boat-type conformation of the dihydropyridine ring in this compound, influencing its pharmacological activities as a calcium channel antagonist (Fossheim, Svarteng, Mostad, Romming, Shefter, & Triggle, 1982).
Reactions with Bases
- The compound reacts with bases, leading to the substitution of the halogen atom and formation of dihydropyridin derivatives, highlighting its potential as a reactive intermediate (Severin, Baetz, & Lerche, 1970).
Drug Delivery System
- It's used in developing drug delivery systems for targeting anticancer drugs to the brain, showcasing its utility in enhancing drug efficacy (El-Sherbeny et al., 2003).
Optical Properties
- The optical properties of this compound have been extensively studied, including UV-vis absorption and fluorescence spectroscopy, highlighting its potential in developing novel optical materials (Jukić, Cetina, Halambek, & Ugarković, 2010).
NMR Spectroscopic Behavior
- The compound exhibits complex NMR spectroscopic behavior, especially in the presence of chiral or prochiral centers, indicating its significance in analytical chemistry (DaSilva, Barría, Jullian, Navarrete, Vergara, & Squella, 2005).
Antihypertensive and Coronary Vessel Dilation
- Compounds related to 1-(2-Chloroethyl)-5-nitro-1,2-dihydropyridin-2-one exhibit antihypertensive properties and coronary vessel dilation, showing its relevance in cardiovascular disease treatment (Abernathy, 1978).
Molecular Structure and Antitumor Properties
- The molecular structure of similar compounds, determined by x-ray diffraction, contributes to understanding their antitumor properties (Smith, Camerman, & Camerman, 1978).
properties
IUPAC Name |
1-(2-chloroethyl)-5-nitropyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O3/c8-3-4-9-5-6(10(12)13)1-2-7(9)11/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMWOVAAYDTBRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1[N+](=O)[O-])CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




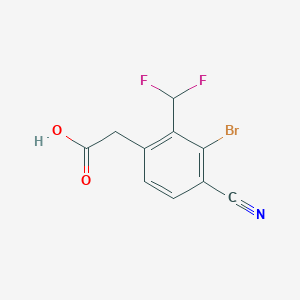
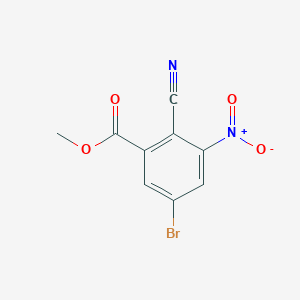
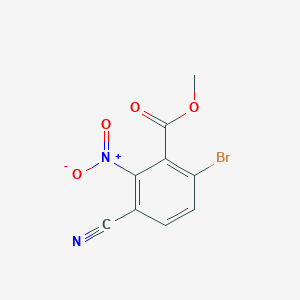
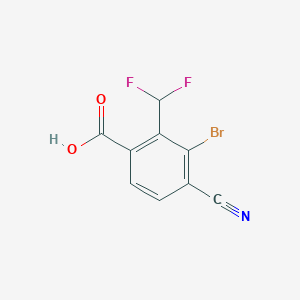
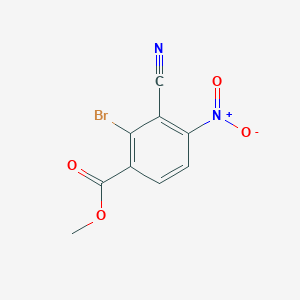

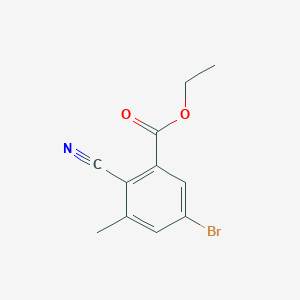

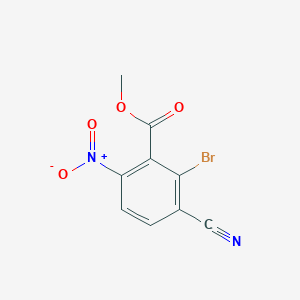
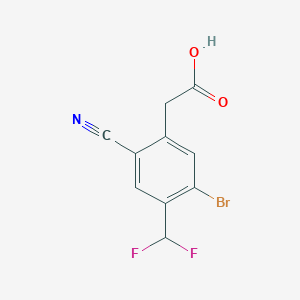
![N-[-6,6-dimethyl-2-hepten-4-yn-1-yl]-N-(methyl-d3)-1-naphthalenemethanamine,monohydrochloride](/img/structure/B1417195.png)
![N-Ethylbicyclo[1.1.1]pentan-1-amine](/img/structure/B1417196.png)
![4-(3-Aminobicyclo[1.1.1]pentan-1-yl)phenol](/img/structure/B1417197.png)